molecular formula C22H21ClN2O3S B2452539 1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine CAS No. 606945-37-3

1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine

Cat. No.: B2452539
CAS No.: 606945-37-3
M. Wt: 428.93
InChI Key: DNXZRRNFKOZYMM-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine is a useful research compound. Its molecular formula is C22H21ClN2O3S and its molecular weight is 428.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The scientific research surrounding 1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine primarily focuses on its synthesis and potential biological applications. A study by Kausar et al. (2019) highlights the synthesis of novel Schiff bases related to the compound, demonstrating its potential as a scaffold for developing enzyme inhibitors. These compounds have shown promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are key targets in the treatment of neurodegenerative diseases such as Alzheimer's. The molecular docking studies provided insights into the binding modes, supporting the enzyme inhibition assays with significant binding energy values (Kausar et al., 2019).

Antitumor Activity

Sławiński and Brzozowski (2006) conducted research on a series of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing various moieties. These compounds were evaluated for their in vitro antitumor activity, with certain derivatives displaying remarkable activity and selectivity towards non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines. This study showcases the potential of this compound derivatives in developing new cancer therapies (Sławiński & Brzozowski, 2006).

Thermal and Structural Analysis

Research by Karthik et al. (2021) on a closely related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, involved comprehensive thermal, optical, etching, and structural studies along with theoretical calculations. This work demonstrates the compound's stable structure and thermal properties, highlighting its suitability for further application development in various fields, including material science (Karthik et al., 2021).

Antimicrobial and Antiproliferative Activity

Pogorzelska et al. (2017) designed and synthesized new compounds based on the benzenesulfonylguanidine scaffold, modified with pharmacophores like morpholine, 4-methylpiperazine, or piperidine. These compounds were evaluated for antiproliferative activity against human cancer cell lines, showcasing the 4-methylpiperazine ring derivatives as potent growth inhibitors. This research indicates the potential use of this compound derivatives in developing new treatments for various types of cancer (Pogorzelska et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asCollagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in the extracellular matrix, which is essential for tissue remodeling and repair.

Mode of Action

It’s known that benzenesulfonyl compounds can undergoelectrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c23-21-8-4-5-9-22(21)28-19-10-12-20(13-11-19)29(26,27)25-16-14-24(15-17-25)18-6-2-1-3-7-18/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXZRRNFKOZYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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